Scaffold Divergence: 5(4H)-yl Ethanone vs. 4(5H)-one Core in mGluR2 Negative Allosteric Modulation
The target compound's 5(4H)-yl ethanone core differentiates it from the most extensively patented pyrazolo[1,5-a]pyrazine series, which are 4(5H)-one derivatives. In patent KR-20170033373-A, compound examples from the 4(5H)-one series routinely showed mGluR2 NAM pIC50 values between 6.5 and 8.0 in [35S]GTPγS functional assays [1]. No such data is available for the 5(4H)-yl ethanone series, but the structural divergence at the core amide/ketone position is a well-established determinant of mGluR2 allosteric modulator activity, making the target compound a structurally distinct probe [1].
| Evidence Dimension | mGluR2 negative allosteric modulator potency |
|---|---|
| Target Compound Data | No quantitative potency data available in public domain |
| Comparator Or Baseline | Janssen 4(5H)-one derivatives: pIC50 6.5–8.0 ([35S]GTPγS functional assay) |
| Quantified Difference | Cannot be quantified; core amide/ketone difference is qualitative |
| Conditions | Recombinant human mGluR2, [35S]GTPγS binding (patent KR-20170033373-A) |
Why This Matters
For teams screening mGluR2 NAMs, the target compound represents a novel core topology unexplored in the Janssen patent landscape, potentially accessing a different allosteric binding pocket interaction profile.
- [1] Janssen Pharmaceutica NV. 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one compounds and their use as negative allosteric modulators of mGluR2 receptors. Patent KR-20170033373-A, 2017. View Source
